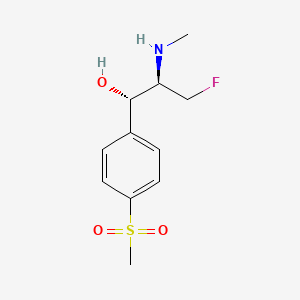
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. The compound features a fluorine atom, a methanesulfonyl group, and a methylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable aromatic compound, such as 4-methanesulfonylphenyl.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The methylamino group can be introduced through reductive amination using methylamine and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step may involve chiral resolution to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the preparation of complex molecules.
Biological Research: Studying its effects on biological systems and potential therapeutic uses.
Industrial Applications: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methanesulfonyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-3-fluoro-1-(4-nitrophenyl)-2-(methylamino)propan-1-ol
- (1S,2R)-3-chloro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol
- (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(ethylamino)propan-1-ol
Uniqueness
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the methanesulfonyl group can influence its reactivity and solubility.
Properties
Molecular Formula |
C11H16FNO3S |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(1S,2R)-3-fluoro-2-(methylamino)-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16FNO3S/c1-13-10(7-12)11(14)8-3-5-9(6-4-8)17(2,15)16/h3-6,10-11,13-14H,7H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
LELRFFAIJBWYJF-QWRGUYRKSA-N |
Isomeric SMILES |
CN[C@@H](CF)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
Canonical SMILES |
CNC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


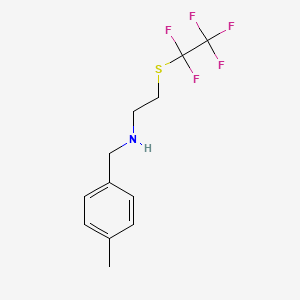
![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
![(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)
![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)


![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)
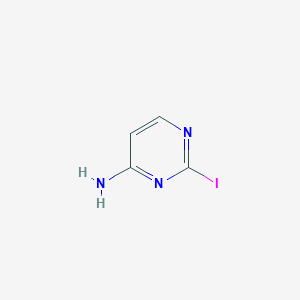
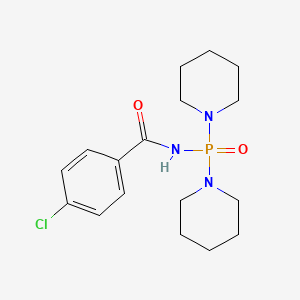
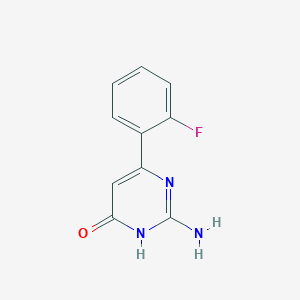
![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
![tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate](/img/structure/B15052619.png)
